2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride
Overview
Description
2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride is a fluorinated organic compound with the molecular formula C8H6ClF4O3S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a tetrafluoroethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride typically involves the reaction of 2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl fluoride with thionyl chloride. The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonyl fluoride to the sulfonyl chloride. The reaction can be represented as follows:
C8H6F4O2S+SOCl2→C8H6ClF4O3S+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is carried out in aqueous conditions, often at elevated temperatures to accelerate the process.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonic Acid: Formed through hydrolysis.
2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Fluoride: Formed through reduction.
Scientific Research Applications
2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The tetrafluoroethoxy group enhances the compound’s stability and reactivity by providing electron-withdrawing effects, which increase the electrophilicity of the sulfonyl chloride group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Fluoride
- 2-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
- (1,1,2,2-Tetrafluoroethoxy)benzene
Uniqueness
2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride is unique due to the presence of both the sulfonyl chloride and tetrafluoroethoxy groups. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and enhanced stability due to the electron-withdrawing effects of the fluorine atoms. These properties make it particularly valuable in synthetic chemistry and various industrial applications.
Properties
IUPAC Name |
2-(1,1,2,2-tetrafluoroethoxy)benzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O3S/c9-17(14,15)6-4-2-1-3-5(6)16-8(12,13)7(10)11/h1-4,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGPIZPEUCJKHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(F)F)(F)F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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